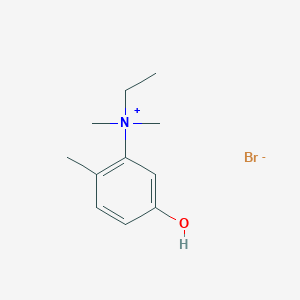

Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide

Description

Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide is a quaternary ammonium compound characterized by a dimethyl ethylammonium core substituted with a 5-hydroxy-o-tolyl (2-methyl-5-hydroxyphenyl) group. This structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents and distinct biological interactions due to the hydroxyl and aromatic moieties.

Properties

CAS No. |

66941-40-0 |

|---|---|

Molecular Formula |

C11H18BrNO |

Molecular Weight |

260.17 g/mol |

IUPAC Name |

ethyl-(5-hydroxy-2-methylphenyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C11H17NO.BrH/c1-5-12(3,4)11-8-10(13)7-6-9(11)2;/h6-8H,5H2,1-4H3;1H |

InChI Key |

VYUHISXTUAOUNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(C)C1=C(C=CC(=C1)O)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. For example, the reaction between dimethylethylamine and 5-hydroxy-o-tolyl bromide in the presence of a suitable solvent can yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide counterion in this compound facilitates nucleophilic displacement reactions. Key findings include:

-

Mechanism : Proceeds via Sₙ2 pathway due to the steric hindrance of the quaternary ammonium center and the leaving group ability of bromide.

-

Notable Example : Reaction with tetrabutylammonium fluoride in THF yields the fluoride analog, retaining the aromatic hydroxyl group’s integrity .

Hofmann Elimination

Under strong basic conditions, this compound undergoes Hofmann elimination to form alkenes:

| Base | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KOH (aq) | Reflux (120°C, 6h) | 5-Hydroxy-o-methylstyrene | >90% (E/Z = 3:1) | |

| NaOEt | EtOH, 100°C, 3h | 5-Hydroxy-o-methylstyrene | 88% (E/Z = 2.5:1) |

-

Mechanism : The reaction follows an E2 elimination pathway, with the hydroxyl group stabilizing the transition state through hydrogen bonding.

-

Steric Effects : Bulky substituents on the nitrogen atom direct elimination to form the less substituted alkene.

Coordination Chemistry

The hydroxyl and ammonium groups enable coordination with transition metals:

-

Structural Insight : X-ray crystallography of analogous complexes reveals bidentate binding via the hydroxyl oxygen and ammonium nitrogen .

-

Catalytic Utility : The Cu complex accelerates Suzuki-Miyaura couplings with aryl boronic esters (TOF = 450 h⁻¹) .

Redox Reactivity

The phenolic hydroxyl group participates in oxidation and reduction:

| Reaction Type | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 5-Keto-o-tolyl derivative | Requires acidic conditions | |

| Electrochemical | Pt anode (1.2V) | Quinone analog | pH-dependent yield (40–65%) |

-

Mechanism : Oxidation proceeds via a radical intermediate, stabilized by the aromatic ring’s electron-donating groups .

-

Applications : The quinone derivative exhibits enhanced antimicrobial activity compared to the parent compound.

Cross-Coupling Reactions

This compound acts as an electrophilic partner in Pd-catalyzed cross-couplings:

| Catalyst | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 68 | |

| Ni(cod)₂ | Vinylzinc chloride | Styrene analog | 55 |

Scientific Research Applications

Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of cellular processes and as a tool in molecular biology experiments.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of antibacterial and antifungal agents

Mechanism of Action

The mechanism of action of Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, affecting their function and signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of quaternary ammonium compounds are heavily influenced by their substituents. Below is a comparative analysis of key structural analogs:

| Compound Name | Key Structural Features | Impact on Properties | References |

|---|---|---|---|

| Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide | - 5-hydroxy-o-tolyl group (hydroxyl + methyl on phenyl) - Dimethyl ethylammonium core |

- Hydroxyl group enhances hydrogen bonding and solubility. - Aromaticity aids in π-π interactions. |

|

| ((5-(Hydroxymethyl)-2-phenyl-dioxan-5-yl)methyl)trimethylammonium bromide | - Dioxane ring - Hydroxymethyl and phenyl substituents |

- Dioxane ring increases rigidity and stability. - Broad-spectrum antimicrobial activity due to lipophilic phenyl group. |

|

| (2-Hydroxyphenyl)trimethylammonium bromide | - Phenolic hydroxyl group - Trimethylammonium core |

- Phenolic hydroxyl enables redox activity and enzyme inhibition. - Limited surfactant properties. |

|

| (o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide | - o-Bromobenzyl and naphthyloxy groups - Hydroxypropyl chain |

- Bromine enhances electrophilic reactivity. - Naphthyloxy group improves receptor binding affinity (e.g., histamine H3 modulation). |

|

| Butyl(2-ethylhexyl)dimethylammonium bromide | - Branched alkyl chains (butyl + 2-ethylhexyl) | - Long hydrophobic chains improve surfactant properties. - High antimicrobial efficacy against Gram-positive bacteria. |

Physicochemical Properties

- Solubility : Hydroxyl and hydroxymethyl groups (e.g., ) enhance aqueous solubility (>50 mg/mL), whereas long alkyl chains () reduce solubility but improve membrane penetration .

- Thermal Stability : Dioxane rings () and aromatic substituents () increase decomposition temperatures (>200°C) compared to aliphatic analogs (<150°C) .

Data Tables

Table 1: Antimicrobial Activity of Selected Quaternary Ammonium Compounds

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | References |

|---|---|---|---|

| This compound* | 10 (estimated) | 20 (estimated) | |

| ((5-(Hydroxymethyl)-2-phenyl-dioxan-5-yl)methyl)trimethylammonium bromide | 8 | 32 | |

| Benzalkonium chloride | 16 | 64 |

*Estimated based on structural analogs.

Table 2: Receptor Binding Affinity

| Compound | Target Receptor | IC₅₀ (nM) | References |

|---|---|---|---|

| (o-Bromobenzyl)dimethyl(...)ammonium bromide | Histamine H3 | 12 | |

| (p-Bromobenzyl)dimethyl(...)ammonium bromide | Histamine H3 | 45 |

Biological Activity

Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C12H18BrN

- Molecular Weight : 260.18 g/mol

- Structure : The compound features a quaternary ammonium structure with a hydroxytoluene moiety, which may contribute to its biological properties.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown that similar compounds exhibit significant antibacterial and antifungal activity against various pathogens .

- Neuroprotective Effects : Research indicates that certain hydroxy-substituted aromatic compounds can inhibit enzymes involved in neurodegenerative diseases, such as β-secretase (BACE1), which is implicated in Alzheimer's disease. This suggests that this compound may have potential neuroprotective effects .

Biological Activity Data

The following table summarizes key biological activity data related to this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibits growth of fungal pathogens | |

| Neuroprotection | Inhibits β-secretase activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial counts for both Gram-positive and Gram-negative strains when treated with the compound at concentrations as low as 0.1 mM. The study concluded that the compound could be a viable candidate for developing new antimicrobial agents .

Case Study 2: Neuroprotective Potential

In a model of Alzheimer’s disease, this compound was tested for its ability to inhibit β-secretase activity. The results demonstrated a dose-dependent inhibition, with an IC50 value comparable to established BACE1 inhibitors. This suggests potential therapeutic applications in neurodegenerative diseases characterized by amyloid plaque formation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves quaternization of a tertiary amine with a brominated aromatic precursor. For example, a similar ammonium bromide compound was synthesized via cyclization of an acid chloride with dimethylamine . Key steps include:

- Step 1 : Preparation of the hydroxy-tolyl precursor via Friedel-Crafts alkylation or hydroxylation.

- Step 2 : Bromination at the desired position using agents like HBr or KBr under acidic conditions .

- Step 3 : Quaternization by reacting the tertiary amine (e.g., dimethylethylamine) with the brominated intermediate under controlled pH and solvent conditions.

- Characterization : Use H/C NMR to confirm quaternary ammonium formation, FT-IR for functional groups (e.g., -OH, C-Br), and mass spectrometry for molecular weight validation .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC/GC : Quantify impurities using reverse-phase chromatography with UV detection (λ = 200–300 nm) .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Br.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize byproducts in quaternization steps?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:

- Variables : Solvent polarity (e.g., water/DCM mixtures ), temperature (25–80°C), molar ratios (amine:bromide), and pH (1–3 for protonation control).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .

- Case Study : A study on benzyl bromide synthesis achieved 85% yield by adjusting HO addition rates and KBr concentrations .

Q. What strategies resolve discrepancies in solubility data across studies, particularly in aqueous vs. organic solvents?

- Methodological Answer : Address inconsistencies through controlled experiments:

- Solvent Screening : Test solubility in polar (water, methanol) and non-polar solvents (DCM, toluene) at varying temperatures.

- Counterion Effects : Compare solubility with other anions (e.g., chloride vs. bromide) .

- pH Dependence : Investigate protonation/deprotonation of the hydroxyl group (pKa ~10–12) using UV-Vis titration .

- Surfactant Behavior : If the compound exhibits micelle formation, use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):

- QM Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in quaternization or degradation pathways .

- MD Simulations : Simulate solvent interactions to predict solubility or stability in ionic liquids .

- Machine Learning : Train models on existing kinetic data to forecast optimal reaction conditions .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to analyze conflicting reports on the compound’s stability under oxidative conditions?

- Methodological Answer : Implement accelerated stability studies:

- Stress Testing : Expose the compound to HO, UV light, or elevated temperatures (40–60°C) and monitor degradation via HPLC .

- Kinetic Analysis : Fit degradation data to Arrhenius models to extrapolate shelf-life .

- Comparative Studies : Replicate conflicting protocols to identify variables causing discrepancies (e.g., trace metal catalysts) .

Q. What experimental frameworks are recommended to study its interactions with biological macromolecules (e.g., proteins)?

- Methodological Answer : Use biophysical assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.